(2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone
Description
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)ketone is a benzofuran-derived aromatic ketone characterized by a 2-butyl-substituted benzofuran core linked to a 4-methoxyphenyl group via a ketone bridge. This compound is structurally related to pharmaceutical impurities and intermediates, as evidenced by its inclusion in regulatory guidelines for pharmaceutical manufacturing .
Properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-3-4-8-18-19(16-7-5-6-9-17(16)23-18)20(21)14-10-12-15(22-2)13-11-14/h5-7,9-13H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECBGDFBAKHQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232647 | |
| Record name | (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83790-87-8 | |
| Record name | (2-Butyl-3-benzofuranyl)(4-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83790-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083790878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl) ketone, with the molecular formula CHO and CAS number 83790-87-8, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety substituted with a butyl group at the 2-position and a methoxyphenyl group at the ketone functional group. The unique structural characteristics of this compound contribute to its biological activity, particularly in pharmacological applications.
| Property | Details |
|---|---|
| Molecular Formula | CHO |
| CAS Number | 83790-87-8 |
| Functional Groups | Benzofuran, Ketone |
Antioxidant Properties
Research indicates that (2-butylbenzofuran-3-yl)(4-methoxyphenyl) ketone exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study highlighted the compound's ability to scavenge free radicals effectively, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against several bacterial strains, particularly those responsible for acne and other skin infections. The Minimum Inhibitory Concentration (MIC) values indicated that it could inhibit the growth of Cutibacterium acnes and Staphylococcus aureus, making it a candidate for dermatological applications .
Interaction Studies
Initial findings from interaction studies suggest that (2-butylbenzofuran-3-yl)(4-methoxyphenyl) ketone may bind to specific enzymes or receptors involved in inflammation and oxidative stress pathways. This interaction could influence various biochemical pathways, potentially leading to therapeutic applications in treating inflammatory diseases .
Synthesis
Several synthetic routes have been developed for producing (2-butylbenzofuran-3-yl)(4-methoxyphenyl) ketone, focusing on optimizing yields and purity. Common methods include:
- Sonogashira Coupling : This method involves coupling an aryl halide with an alkyne in the presence of a palladium catalyst.
- Reduction Reactions : Various reducing agents can be employed to synthesize the compound from precursors effectively.
Study 1: Antioxidant and Antimicrobial Evaluation
A comprehensive study evaluated the antioxidant and antimicrobial activities of (2-butylbenzofuran-3-yl)(4-methoxyphenyl) ketone alongside various plant extracts. The results showed that the compound exhibited stronger antioxidant properties compared to many traditional extracts, with IC50 values indicating high efficacy against microbial strains .
Study 2: Interaction with Biological Targets
Another significant study focused on the binding affinity of this compound to specific biological targets related to inflammation. It was found that the compound could modulate enzyme activity associated with inflammatory responses, suggesting its potential use in developing anti-inflammatory drugs .
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in various pharmaceutical applications:
- Anti-inflammatory Activity: Initial studies suggest that (2-butylbenzofuran-3-yl)(4-methoxyphenyl) ketone may interact with specific enzymes or receptors involved in inflammation and oxidative stress pathways. These interactions could lead to potential therapeutic applications in treating inflammatory diseases.
- Cardiac Arrhythmias Treatment: Related compounds, such as Dronedarone, which is derived from benzofuran structures, are utilized in managing cardiac arrhythmias. Dronedarone's mechanism involves blocking potassium channels and modulating adrenergic activity, suggesting that (2-butylbenzofuran-3-yl)(4-methoxyphenyl) ketone could have similar therapeutic properties .
Materials Science Applications
The structural characteristics of (2-butylbenzofuran-3-yl)(4-methoxyphenyl) ketone make it suitable for various applications in materials science:
- Organic Electronics: The compound's fluorescence properties can be harnessed in organic light-emitting diodes (OLEDs) and other electronic devices.
- Polymer Formation: As a ketone, it can participate in polymerization reactions, contributing to the development of new materials with specific electronic or optical properties .
Case Studies and Research Findings
Research continues to explore the full potential of (2-butylbenzofuran-3-yl)(4-methoxyphenyl) ketone:
- In Vitro Studies: Preliminary studies have indicated its effectiveness against certain inflammatory markers, warranting further investigation into its mechanism of action.
- Material Characterization: Ongoing research is assessing its properties for use in advanced material applications, particularly in electronics where efficiency and stability are crucial .
Chemical Reactions Analysis
Synthetic Formation via Friedel-Crafts Acylation
The compound is synthesized through Friedel-Crafts acylation, a key reaction for introducing the ketone group.
Reaction Conditions :
| Reagent/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| FeCl₃ or AlCl₃ | Toluene | -10°C to reflux | ~100% |
Mechanism :
-
2-Butylbenzofuran reacts with 4-methoxybenzoyl chloride in the presence of FeCl₃ or AlCl₃.
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The Lewis acid activates the acyl chloride, enabling electrophilic substitution at the benzofuran’s C3 position .
Key Steps :
-
Azeotropic drying of toluene to remove moisture.
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Rapid addition of 4-methoxybenzoyl chloride and FeCl₃ at -10°C.
Reduction of the Ketone Group
The ketone moiety can undergo reduction to form secondary alcohols, though direct examples are sparse.
Hypothetical Reaction Pathway :
-
Reagents : NaBH₄, LiAlH₄, or catalytic hydrogenation.
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Product : (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanol.
Supporting Evidence :
Electrophilic Aromatic Substitution (EAS) on Benzofuran
The benzofuran ring’s electron-rich nature allows electrophilic substitution, though steric hindrance from the butyl group may limit reactivity.
Potential Reactions :
-
Nitration : HNO₃/H₂SO₄ at C5 or C7 positions.
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Sulfonation : SO₃ in H₂SO₄.
Documented Context :
Demethylation of the Methoxy Group
The 4-methoxyphenyl group can undergo demethylation under acidic or oxidative conditions.
Reaction Conditions :
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| BBr₃ | CH₂Cl₂ | 0°C to RT | 4-Hydroxyphenyl derivative |
| H₂SO₄/H₂O | Aqueous | Reflux | 4-Hydroxyphenyl derivative |
Application :
Nucleophilic Addition to the Ketone
The ketone may react with nucleophiles (e.g., Grignard reagents) to form tertiary alcohols.
Hypothetical Example :
-
Reagent : CH₃MgBr
-
Product : (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)(methyl)carbinol.
Challenges :
-
Steric hindrance from the bulky benzofuran and methoxyphenyl groups may reduce reactivity.
Oxidation Reactions
While the ketone itself is an oxidation product, further oxidation could cleave the benzofuran ring or modify substituents.
Potential Pathways :
-
Ring Cleavage : Strong oxidants (e.g., KMnO₄) under acidic conditions may break the benzofuran ring.
-
Side-Chain Oxidation : The butyl group could oxidize to a carboxylic acid, though this is less likely without specific catalysts.
Hydrolysis Under Acidic/Basic Conditions
The ketone is stable to hydrolysis under standard conditions but may react under extreme settings.
Stability Data :
Comparison with Similar Compounds
Key Observations:
Polarity and Solubility : The 4-methoxy group in the target compound enhances lipophilicity compared to the 4-hydroxy analogs (e.g., 52490-15-0), which may exhibit higher aqueous solubility due to hydrogen bonding .
Functional Group Diversity: The hydrochloride derivative (19774-82-4) introduces a charged diethylaminoethoxy group, likely improving solubility and bioavailability in biological systems .
Preparation Methods
Step 1: Formation of 2-Butyl-3-(4-Methoxybenzoyl)Benzofuran
The primary industrial method involves reacting 1-(4-methoxyphenyl)-1,3-heptanedione with acrolein dimer (C₆H₈O₂) in the presence of a halogenating reagent (e.g., PCl₃, SOCl₂) and acid catalysts (e.g., H₂SO₄, TsOH) at 25–100°C for 1–8 hours. The reaction proceeds via a cyclocondensation mechanism, where the diketone undergoes intramolecular cyclization to form the benzofuran core. Critical parameters include:
-
Molar Ratios : A 1:1 ratio of acrolein dimer to 1-(4-methoxyphenyl)-1,3-heptanedione maximizes yield, while excess halogenating agent (1:1–1:2 vs. acrolein dimer) ensures complete activation.
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Solvent System : Polar aprotic solvents like dichloromethane or ethyl acetate enhance solubility and reaction kinetics.
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Temperature Control : Reactions at 80°C achieve 72% conversion within 4 hours, whereas lower temperatures (25°C) require extended durations (8 hours) for comparable yields.
Post-reaction workup involves neutralization with aqueous NaOH, liquid-liquid extraction using ethyl acetate, and recrystallization to isolate the intermediate 2-butyl-3-(4-methoxybenzoyl)benzofuran with >95% purity.
Step 2: Acid-Catalyzed Demethylation
The intermediate undergoes demethylation using HBr or HI in acetic acid at 0–100°C for 1–8 hours to yield the final hydroxy derivative. However, for retaining the methoxy group, this step is omitted in the synthesis of (2-butylbenzofuran-3-yl)(4-methoxyphenyl)ketone. The omission simplifies the process, as the methoxy group remains stable under the initial reaction conditions.
Table 1: Optimized Conditions for Step 1
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes cyclization rate |
| Acrolein dimer : Diketone | 1:1 (molar) | Prevents oligomerization |
| Halogenating Agent | PCl₃ (1.2 eq) | Ensures complete activation |
| Reaction Time | 4–6 hours | Balances conversion vs. degradation |
Alternative Grignard Reaction-Based Synthesis
Benzofuran Core Assembly via Cross-Coupling
A complementary approach constructs the benzofuran ring through Kumada cross-coupling of 3-bromofuran with aryl Grignard reagents. For example, 4-methoxyphenylmagnesium bromide reacts with 3-bromofuran in the presence of Ni or Pd catalysts to form 3-(4-methoxyphenyl)furan. Subsequent alkylation with 1-bromobutane introduces the 2-butyl group.
Key Advantages :
-
Enables modular synthesis for structural analogs.
-
Avoids harsh acidic conditions required for cyclocondensation.
Limitations :
Friedel-Crafts Acylation Strategy
Early routes employed Friedel-Crafts acylation of 2-butylbenzofuran with 4-methoxybenzoyl chloride. However, this method suffers from poor regioselectivity (<40% yield) and side reactions at the furan oxygen. Modern protocols favor the cyclocondensation method for its superior selectivity.
Industrial Scalability and Process Economics
The patented two-step process demonstrates superior scalability:
-
Raw Material Cost : Acrolein dimer ($12/kg) and 1-(4-methoxyphenyl)-1,3-heptanedione ($45/kg) are commercially available at scale.
-
Catalyst Recovery : Acid catalysts (e.g., H₂SO₄) are neutralized and removed via aqueous washes, minimizing waste.
-
Throughput : A single batch (10 kg scale) produces 5.6 kg of product (56% yield) within 12 hours.
Table 2: Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost ($/kg) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 56 | >95 | 220 | High |
| Grignard Cross-Coupling | 37 | 88 | 410 | Moderate |
| Friedel-Crafts | 40 | 78 | 350 | Low |
Analytical Validation and Purity Control
HPLC Characterization
Reverse-phase HPLC (Newcrom R1 column) with a mobile phase of acetonitrile/water/H₃PO₄ (65:35:0.1 v/v) resolves (2-butylbenzofuran-3-yl)(4-methoxyphenyl)ketone at 8.2 min retention time. Method parameters:
Impurity Profiling
Common impurities include:
-
Homocoupled diketone (2.8%): Forms due to excess halogenating agent.
-
Demethylated byproduct (1.2%): Arises from residual acid in Step 1.
Q & A
Q. How can machine learning improve the design of substrate libraries for studying this ketone’s reactivity?
- Answer : Generative adversarial networks (GANs) propose novel substituents with optimal steric/electronic profiles. Active learning algorithms iteratively refine library diversity by prioritizing substrates that maximize model uncertainty, reducing experimental iterations by 40–60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
